[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
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Overview
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an amino and methoxy group, and a pyrazole ring with a cyclopropyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of Substituents: The amino and methoxy groups are introduced via substitution reactions, often using reagents like methanol and ammonia under controlled conditions.
Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with diketones or similar compounds.
Coupling of Rings: The final step involves coupling the piperidine and pyrazole rings, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone can be compared with similar compounds such as:
Dichloroaniline: Both compounds have substituted aromatic rings, but differ in their functional groups and overall structure.
Steviol Glycosides: These compounds also have complex structures but are primarily known for their sweetening properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-12-7-17(5-4-9(12)14)13(18)11-6-10(15-16-11)8-2-3-8/h6,8-9,12H,2-5,7,14H2,1H3,(H,15,16)/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOGRZDLKNFTHN-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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